![molecular formula C7H5NO5 B193609 3,4-二羟基-5-硝基苯甲醛 CAS No. 116313-85-0](/img/structure/B193609.png)
3,4-二羟基-5-硝基苯甲醛
概述
描述
PMID27841045-Compound-157: ,也称为身体保护化合物157,是一种由15个氨基酸组成的合成肽。它最初来源于人体胃液中发现的一种蛋白质。 这种化合物因其非凡的愈合特性和治疗潜力而引起了广泛关注 .
科学研究应用
Biochemical Properties
3,4-Dihydroxy-5-nitrobenzaldehyde is recognized for its ability to inhibit the enzyme xanthine oxidase (XO), which plays a crucial role in the metabolism of purines and the production of uric acid. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. Research indicates that DHNB exhibits potent mixed-type inhibition of XO activity, with an IC50 value of approximately 3 μM. This inhibition is time-dependent and shows an additive effect when combined with allopurinol, a standard treatment for gout .
Pharmaceutical Synthesis
DHNB serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of entacapone, a medication used in the treatment of Parkinson's disease. The synthesis methods for producing DHNB have evolved over time, focusing on improving yield and purity while minimizing environmental impact.
Gout and Hyperuricemia Treatment
Due to its potent inhibitory effects on xanthine oxidase, DHNB is being investigated as a potential therapeutic agent for treating hyperuricemia and gout. In animal studies, DHNB effectively reduced serum uric acid levels without significant side effects when administered at high doses . This positions DHNB as a candidate for further clinical development.
Antioxidant Properties
The antioxidant capabilities of DHNB suggest additional therapeutic applications beyond gout treatment. Its ability to scavenge free radicals may be beneficial in managing oxidative stress-related conditions, although more research is needed to fully elucidate these effects.
Case Studies and Research Findings
Several studies have documented the effects of 3,4-dihydroxy-5-nitrobenzaldehyde on hyperuricemia:
作用机制
身体保护化合物157 通过多种机制发挥其作用,包括其与生长因子的相互作用、炎症过程的调节以及组织修复和再生的促进。 该肽增强了生长因子的表达,例如成纤维细胞生长因子和血管内皮生长因子,它们在组织修复和再生中起着至关重要的作用 . 此外,身体保护化合物157 通过减少促炎细胞因子的产生和促进抗炎介质的释放来调节炎症过程 . 这些作用有助于其在各种组织中促进愈合和减少炎症的能力 .
生化分析
Biochemical Properties
3,4-Dihydroxy-5-nitrobenzaldehyde has been found to potently inhibit xanthine oxidase (XO) activity, an enzyme that produces uric acid during purine metabolism . This interaction with XO is crucial in the context of hyperuricemia and gout, where the reduction of uric acid production can alleviate symptoms .
Cellular Effects
In cellular contexts, 3,4-Dihydroxy-5-nitrobenzaldehyde has been observed to reduce serum uric acid levels effectively . This reduction can influence cell signaling pathways and cellular metabolism, particularly in the context of hyperuricemia and gout .
Molecular Mechanism
The molecular mechanism of 3,4-Dihydroxy-5-nitrobenzaldehyde involves its interaction with the molybdenum center of XO . It inhibits XO activity in a time-dependent manner, similar to allopurinol, a clinical XO inhibitory drug . It also directly scavenges free radicals and reactive oxygen species, including ONOO⁻ and HOCl .
Temporal Effects in Laboratory Settings
In laboratory settings, 3,4-Dihydroxy-5-nitrobenzaldehyde has been observed to inhibit XO activity over time . It is slowly converted to its carboxylic acid at a rate of 10⁻¹⁰ mol/L/s .
Dosage Effects in Animal Models
In animal models, specifically allantoxanamide-induced hyperuricemic mice, 3,4-Dihydroxy-5-nitrobenzaldehyde effectively reduced serum uric acid levels . Mice orally given a large dose (500 mg/kg) of 3,4-Dihydroxy-5-nitrobenzaldehyde did not show any side effects .
Metabolic Pathways
The metabolic pathways involving 3,4-Dihydroxy-5-nitrobenzaldehyde primarily relate to purine metabolism, where it inhibits the production of uric acid by XO .
准备方法
合成路线和反应条件: : 身体保护化合物157的合成涉及固相肽合成,这是一种通常用于生产肽的方法。该过程包括将氨基酸依次添加到锚定在固体树脂上的不断增长的肽链中。 反应条件通常涉及使用保护基团来防止不必要的副反应,以及使用偶联试剂来促进肽键的形成 .
工业生产方法: : 对于工业生产,身体保护化合物157的合成可以使用自动肽合成仪进行放大。这些机器可以有效地、可重复地生产大量肽。 最终产物然后使用高效液相色谱 (HPLC) 等技术进行纯化,以确保其纯度和质量 .
化学反应分析
反应类型: : 身体保护化合物157 会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰肽以增强其稳定性、生物利用度和治疗效果至关重要 .
常用试剂和条件: : 这些反应中常用的试剂包括氧化剂,如过氧化氢,还原剂,如二硫苏糖醇,以及取代试剂,如卤代烷烃。 反应条件通常涉及受控的温度、pH 值和反应时间,以实现所需的修饰 .
主要产物: : 这些反应形成的主要产物包括具有增强稳定性和生物利用度的修饰肽。 这些修饰可以通过增强其抵抗酶降解的能力和增强其靶向特定组织的能力来提高身体保护化合物157的治疗潜力 .
相似化合物的比较
类似化合物: : 与身体保护化合物157 类似的化合物包括其他具有组织保护和再生特性的肽,如胸腺素β4、生长激素释放肽和胰岛素样生长因子-1 .
独特性: : 使身体保护化合物157 与这些类似化合物区别开来的是它独特的源于人体胃液的来源及其广泛的治疗效果。 与可能靶向特定组织或疾病的其他肽不同,身体保护化合物157 已证明在促进各种组织和疾病的愈合和减少炎症方面有效 .
总之,身体保护化合物157 是一种用途广泛且有前景的化合物,在各个研究和医学领域具有巨大潜力。其独特的特性和广泛的治疗效果使其成为推进我们对肽合成、组织修复和治疗开发理解的宝贵工具。
生物活性
3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a compound that has garnered significant attention in the field of pharmacology due to its potent biological activities, particularly as an inhibitor of xanthine oxidase (XO). This article explores the biological activity of DHNB, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Xanthine Oxidase Inhibition
Xanthine oxidase is an enzyme involved in purine metabolism, responsible for the production of uric acid. Elevated levels of uric acid can lead to hyperuricemia, which is associated with gout and cardiovascular diseases. Inhibiting XO is a therapeutic strategy to manage these conditions. DHNB has been identified as a potent XO inhibitor, with an IC₅₀ value of approximately 3 μM, indicating its effectiveness in reducing uric acid levels in biological systems .
The mechanism by which DHNB inhibits xanthine oxidase involves several key interactions:
- Mixed-Type Inhibition : DHNB displays mixed-type inhibition of XO activity, meaning it can inhibit the enzyme regardless of substrate concentration. This characteristic makes it a promising candidate for therapeutic use .
- Structure-Activity Relationship : The structure of DHNB is critical for its inhibitory activity. The presence of the aldehyde and catechol moieties, along with the nitro group at position C-5, are essential for its interaction with the enzyme .
- Direct Scavenging Activity : In addition to inhibiting XO, DHNB has demonstrated antioxidant properties by scavenging reactive oxygen species (ROS) such as DPPH and ONOO⁻ .
Research Findings and Case Studies
Several studies have evaluated the efficacy and safety profile of DHNB in various models:
- In Vivo Studies : In experiments involving allantoxanamide-induced hyperuricemic mice, DHNB significantly reduced serum uric acid levels without noticeable side effects at high doses (500 mg/kg). In contrast, allopurinol-treated mice exhibited high mortality rates .
- Kinetic Studies : Kinetic analyses revealed that DHNB decreases the maximum rate (Vmax) of uric acid formation while increasing the Michaelis constant (Km), indicating its effective inhibition of XO activity under physiological conditions .
- Toxicity Assessment : Toxicological evaluations showed that DHNB did not produce adverse effects even at elevated doses, suggesting a favorable safety profile compared to existing XO inhibitors like allopurinol .
Comparative Analysis with Other Compounds
Compound | IC₅₀ (μM) | Type of Inhibition | Notable Effects |
---|---|---|---|
3,4-Dihydroxy-5-nitrobenzaldehyde | 3 | Mixed-type | Reduces uric acid levels; antioxidant |
Allopurinol | 10 | Competitive | Standard treatment for gout |
Febuxostat | 0.02 | Non-purine | More potent but higher cost |
属性
IUPAC Name |
3,4-dihydroxy-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)6(10)2-4/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFJODMCHICIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151345 | |
Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116313-85-0 | |
Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116313-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxy-5-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzaldehyde, 3,4-dihydroxy-5-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROXY-5-NITROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34J6743XV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3,4-dihydroxy-5-nitrobenzaldehyde in pharmaceutical research?
A1: 3,4-Dihydroxy-5-nitrobenzaldehyde serves as a crucial starting material in synthesizing Entacapone [, , , , ]. Entacapone acts as a COMT inhibitor, primarily used in conjunction with levodopa to treat Parkinson's disease.
Q2: Can you describe a common synthetic route to obtain Entacapone from 3,4-dihydroxy-5-nitrobenzaldehyde?
A2: Entacapone is frequently synthesized through a Knoevenagel condensation reaction. This reaction involves reacting 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in the presence of a base catalyst [, , , ].
Q3: What are the typical challenges encountered during the synthesis of Entacapone, and how do researchers address them?
A3: A significant challenge during Entacapone synthesis is controlling the formation of the undesired Z-isomer [, , , , ]. Researchers have developed specific synthesis methods, including controlling reaction conditions like temperature and pressure, using specific solvents, and introducing seeding crystals of the desired E-isomer to enhance its production and obtain a final product with high purity of the E-isomer (Entacapone).
Q4: Beyond Entacapone, are there other applications for 3,4-dihydroxy-5-nitrobenzaldehyde in medicinal chemistry?
A4: Research indicates that 3,4-dihydroxy-5-nitrobenzaldehyde itself exhibits potential as a therapeutic agent. Studies highlight its potent inhibitory effect on xanthine oxidase [, ], an enzyme involved in uric acid production. This property makes 3,4-dihydroxy-5-nitrobenzaldehyde a potential candidate for treating hyperuricemia and gout.
Q5: Have there been any studies on the metabolites of Entacapone, and how does 3,4-dihydroxy-5-nitrobenzaldehyde relate to them?
A5: Research on Entacapone metabolism in rats and humans has identified several metabolites []. Interestingly, 3,4-dihydroxy-5-nitrobenzaldehyde is one of the identified phase I metabolites of Entacapone found in both rat plasma and urine, indicating its relevance in the drug's metabolic pathway.
Q6: What analytical techniques are commonly employed to characterize and quantify 3,4-dihydroxy-5-nitrobenzaldehyde and Entacapone?
A6: Several analytical techniques are used to analyze 3,4-dihydroxy-5-nitrobenzaldehyde and Entacapone. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) is one such method used to determine the purity of Entacapone and quantify related substances, including 3,4-dihydroxy-5-nitrobenzaldehyde []. Other techniques, such as infrared (IR) spectroscopy and X-ray powder diffraction, help characterize the different crystalline forms of Entacapone [].
Q7: Are there any reported novel synthetic approaches for 3,4-dihydroxy-5-nitrobenzaldehyde?
A7: While the provided research doesn't delve into specific alternative synthetic routes for 3,4-dihydroxy-5-nitrobenzaldehyde, it does mention improved methods [, ]. These improvements likely focus on optimizing reaction conditions, using different starting materials, or employing new reagents or catalysts to enhance yield and purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。